2-{1,3-Dioxonaphtho[2,3-f]isoindol-2-yl}cyclohexane-1-carboxylic acid
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Overview
Description
(1S,2S)-2-(1,3-Dioxo-1H-naphtho[2,3-f]isoindol-2(3H)-yl)cyclohexanecarboxylic acid is a complex organic compound with a unique structure that includes a naphthoisoindole moiety fused to a cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-2-(1,3-Dioxo-1H-naphtho[2,3-f]isoindol-2(3H)-yl)cyclohexanecarboxylic acid typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the naphthoisoindole core, followed by the introduction of the cyclohexane ring and the carboxylic acid group. Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The reaction conditions often require precise control of temperature and pH to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and cost-effective production of high-purity (1S,2S)-2-(1,3-Dioxo-1H-naphtho[2,3-f]isoindol-2(3H)-yl)cyclohexanecarboxylic acid.
Chemical Reactions Analysis
Types of Reactions
(1S,2S)-2-(1,3-Dioxo-1H-naphtho[2,3-f]isoindol-2(3H)-yl)cyclohexanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound, leading to the formation of new products.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (1S,2S)-2-(1,3-Dioxo-1H-naphtho[2,3-f]isoindol-2(3H)-yl)cyclohexanecarboxylic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential interactions with biomolecules, such as proteins and nucleic acids. Its ability to form stable complexes with these biomolecules makes it a valuable tool for studying biological processes at the molecular level.
Medicine
In medicine, (1S,2S)-2-(1,3-Dioxo-1H-naphtho[2,3-f]isoindol-2(3H)-yl)cyclohexanecarboxylic acid is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or infectious diseases.
Industry
In industry, this compound is used in the development of advanced materials, such as polymers and coatings. Its unique chemical properties make it suitable for applications requiring high stability and performance.
Mechanism of Action
The mechanism of action of (1S,2S)-2-(1,3-Dioxo-1H-naphtho[2,3-f]isoindol-2(3H)-yl)cyclohexanecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, the compound may inhibit the activity of certain enzymes, thereby affecting cellular processes like metabolism or signal transduction.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-2-methylpropiophenone: A radical photoinitiator used in polymerization reactions.
Allylamine: An unsaturated amine used in the production of polymers and pharmaceuticals.
4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride: A condensing agent used in the synthesis of amides and esters.
Uniqueness
Compared to these similar compounds, (1S,2S)-2-(1,3-Dioxo-1H-naphtho[2,3-f]isoindol-2(3H)-yl)cyclohexanecarboxylic acid stands out due to its complex structure and diverse range of applications. Its ability to interact with a wide variety of molecular targets makes it a versatile compound in both research and industrial settings.
Properties
IUPAC Name |
2-(1,3-dioxonaphtho[2,3-f]isoindol-2-yl)cyclohexane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19NO4/c25-21-18-11-15-9-13-5-1-2-6-14(13)10-16(15)12-19(18)22(26)24(21)20-8-4-3-7-17(20)23(27)28/h1-2,5-6,9-12,17,20H,3-4,7-8H2,(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIJKRPVAVXANME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C(=O)O)N2C(=O)C3=CC4=CC5=CC=CC=C5C=C4C=C3C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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